molecular formula C10H16F2N2O B1530544 (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 1823639-69-5

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1530544
CAS No.: 1823639-69-5
M. Wt: 218.24 g/mol
InChI Key: JHHXFOUVVJOJEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is C11H18F2N2O . The structure includes a piperidine ring with two fluorine atoms at the 4,4- position, and a carbonyl group attached to a pyrrolidine ring .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 353.5±42.0 °C, and its predicted density is 1.18±0.1 g/cm3 at 20 °C under a pressure of 760 Torr . The predicted pKa is 9.75±0.10 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on similar difluoropiperidinyl compounds highlights their pharmacokinetic properties and metabolic pathways, providing insights into how such compounds are absorbed, metabolized, and excreted in organisms. For example, the study by Sharma et al. (2012) detailed the metabolism and excretion of a dipeptidyl peptidase IV inhibitor, examining its absorption, plasma concentrations, and major metabolic pathways in rats, dogs, and humans (Sharma, R. K., Sun, H., Piotrowski, D., Ryder, T. F., Doran, S., Dai, H., & Prakash, C., 2012). This study provides a framework for understanding the pharmacokinetics of structurally related compounds like (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone.

Synthetic Chemistry and Coordination Compounds

The field of synthetic chemistry has explored the use of this compound and its analogs in the synthesis of complex molecules and coordination compounds. For instance, Bark and Thummel (2005) reported on phenanthrolin-2-yl ketones and their coordination chemistry, illustrating the synthetic routes and chemical properties of ligands and complexes derived from similar ketone structures (Bark, T., & Thummel, R., 2005).

Crystal Structure and Theoretical Studies

Studies have also focused on the crystal structure and theoretical analyses of compounds structurally related to this compound. Huang et al. (2021) conducted a synthesis, crystal structure, and DFT study of related compounds, providing insights into their molecular structures, electrostatic potential, and physicochemical properties (Huang, P.-Y., Yang, Z., Wu, Q.-M., Yang, D.-Z., Chen, J., Chai, H., & Zhao, C.-S., 2021).

Antimicrobial Activity

Furthermore, research has explored the antimicrobial activity of compounds with similar structural features. Singh et al. (2016) synthesized new organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and evaluated their in vitro antimicrobial activities against various pathogens, indicating potential therapeutic applications (Singh, H., Singh, J., & Bhanuka, S., 2016).

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-10(12)2-5-14(6-3-10)9(15)8-1-4-13-7-8/h8,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXFOUVVJOJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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